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Compound of Interest

H-Tyr(3-NH2)-OH dihydrochloride
Compound Name:
hydrate

Cat. No.: B7800705

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 3-Aminotyrosine (3-AT) as a probe
to study radical propagation in biological systems, with a focus on Escherichia coli
Ribonucleotide Reductase (RNR) as a model system. The protocols outlined below describe
the site-specific incorporation of 3-AT into proteins and the subsequent biophysical
characterization of radical intermediates using stopped-flow UV-vis and Electron Paramagnetic
Resonance (EPR) spectroscopy.

Introduction

Long-range proton-coupled electron transfer (PCET) is a fundamental process in many
enzymatic reactions, involving the transfer of an electron and a proton between distant redox-
active amino acid residues.[1][2] Ribonucleotide reductase (RNR) is a paradigm for studying
long-range PCET, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides
through a radical-based mechanism.[1][3][4] In E. coli RNR, a tyrosyl radical (Y122¢) in the 32
subunit initiates a radical propagation pathway that spans over 35 A to a cysteine residue
(C439) in the a2 subunit.[1][5] This pathway is proposed to involve a series of conserved
tyrosine and tryptophan residues: Y122+ — W48 - Y356 in 32, and then across the subunit
interface to Y731 — Y730 — C439 in a2.[1][3][5]

Studying the transient radical intermediates in this pathway is challenging.[6] The site-specific
incorporation of the unnatural amino acid 3-Aminotyrosine (NH2Y) serves as a powerful tool to
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probe this process.[1][6] When 3-AT is incorporated at a specific position in the radical transfer
pathway, the formation of a stable 3-aminotyrosyl radical (NH2Y) can be monitored, providing
insights into the kinetics and pathway dependence of radical propagation.[1][2][5]

Quantitative Data Summary

The following tables summarize the kinetic data for the formation of the 3-aminotyrosyl radical
(NH2Ye) when 3-AT is incorporated at different positions in the a2 and 2 subunits of E. coli
RNR. The data is derived from stopped-flow UV-vis and EPR spectroscopy experiments.

Table 1: Kinetics of NH2Ye+ Formation in 3-AT Substituted RNR Mutants

Turnover
Mutant Substrate/E
. k_fast (s7) k_slow (s=*) Number Reference
Protein ffector
(s™)
Y731NH2Y-
) CDP/ATP 9-46 1.5-5.0 0.2-0.7 [3]
a
Y730NH2Y-
) CDP/ATP 9-46 1.5-5.0 0.2-0.7 [3]
a
Y356NH2Y-
82 CDP/ATP 9-46 1.5-5.0 0.2-0.7 [3]

Table 2: Pathway Dependence of NH2Y+ Formation
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Rate Constant

Mutant NH2Y. Amplitude (%
(% of on- Reference
Complex Detected of on-pathway)
pathway)
Y356F-—
B2:Y731NH2Y- No - - [1][5]
o2
Y356F-
B2:Y730NH2Y- No - - [1][5]
a2
wt-
B2:Y731F/Y730N  No - - [1][5]
H2Y-a2
wt-
B2:Y413NH2Y- Yes 25-30% 25% [1][5]

a2 (off-pathway)

wit-
B2:Y731F/Y413N Yes 0.2-0.3% - [1][5]
H2Y-a2

Y356F-
B2:Y413NH2Y- No - - [1][5]
a2

Experimental Protocols

This protocol describes the incorporation of 3-AT into the a2 and [32 subunits of E. coli RNR at
specific tyrosine residues using an amber stop codon suppression system.[7][8][9]

Materials:
e Plasmids:

o Expression vector for the target RNR subunit (e.g., pTrc for nrdA or nrdB) with an amber
(TAG) codon at the desired tyrosine position.
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o Plasmid containing the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for 3-AT
and the corresponding suppressor tRNA (e.g., pPSUPAR or pEVOL).[10]

e E. coli expression strain (e.g., BL21(DE3)).[10]

e 3-Aminotyrosine (NH2Y).

e Luria-Bertani (LB) agar and broth.

e Appropriate antibiotics (e.g., ampicillin, chloramphenicol).

 |sopropyl 3-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.[10]

Procedure:

Plasmid Preparation: Introduce an amber (TAG) stop codon at the desired tyrosine codon in
the gene for the RNR subunit of interest via site-directed mutagenesis.[10]

e Transformation: Co-transform the E. coli expression strain with the expression plasmid for
the mutant RNR subunit and the plasmid carrying the orthogonal aaRS/tRNA pair.[10]

e Cell Culture: a. Plate the transformed cells on LB agar with the appropriate antibiotics and
incubate overnight at 37°C.[10] b. Inoculate a single colony into LB broth with antibiotics and
grow overnight at 37°C.[10] c. The next day, inoculate a larger volume of LB broth containing
antibiotics and 3-AT (typically 0.5 g/L) with the overnight culture.[10] d. Grow the culture at
37°C with shaking to an OD600 of 0.5-0.8.[10]

¢ Induction: Induce protein expression by adding IPTG (e.g., 1 mM) and L-arabinose (e.g.,
0.02%) to the culture.[10]

o Expression: Continue to grow the culture overnight at a reduced temperature (e.g., 30°C)
with shaking.[10]

e Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until
purification.

This protocol outlines the purification of the RNR subunits containing 3-AT. The specific buffers
and conditions may need to be optimized for each construct.
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Materials:

e Lysis buffer (e.g., 60 mM HEPES, pH 7.6, 100 mM NacCl, 100 mM KCI, 10 mM MgCI2, 20
mM imidazole, 5% glycerol).[11]

o Wash buffer (Lysis buffer with a slightly higher imidazole concentration).
» Elution buffer (Lysis buffer with a high concentration of imidazole, e.g., 250 mM).[11]

o Size-exclusion chromatography (SEC) buffer (e.g., 20 mM Hepes, pH 7.4, 75 mM NacCl, 0.2
mM TCEP).[12]

» Ni-NTA affinity chromatography column.
e Size-exclusion chromatography column.
Procedure:

o Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a
French press.

 Clarification: Centrifuge the lysate to pellet cell debris.

« Affinity Chromatography: a. Load the clarified lysate onto a Ni-NTA column. b. Wash the
column with wash buffer to remove non-specifically bound proteins. c. Elute the His-tagged
RNR subunit with elution buffer.

» Size-Exclusion Chromatography: a. Concentrate the eluted protein and load it onto a size-
exclusion chromatography column equilibrated with SEC buffer. b. Collect the fractions
corresponding to the purified RNR subunit.

e Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the
concentration using a spectrophotometer.

This protocol describes the use of stopped-flow UV-vis spectroscopy to monitor the formation of
the NH2Ye radical.[2][6][13]

Materials:
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Purified wild-type and mutant RNR subunits.

Assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgS04, 1 mM EDTA).[7]

Substrate (e.g., CDP) and allosteric effector (e.g., ATP).[1]

Stopped-flow spectrophotometer.

Procedure:

o Sample Preparation: a. Prepare a solution of the 3-AT-containing RNR subunit (e.qg.,
Y731NH2Y-02) and the other subunit (e.g., wt-B2) in assay buffer. b. Prepare a separate
solution of the substrate and allosteric effector in assay buffer.

o Stopped-Flow Measurement: a. Load the two solutions into separate syringes of the
stopped-flow instrument.[6][13] b. Rapidly mix the solutions and monitor the change in
absorbance over time at a wavelength characteristic of the NH2Ye radical (around 410 nm).
[13] c. The reaction is typically monitored for a few seconds.[6]

o Data Analysis: a. Fit the kinetic traces to a single or double exponential function to obtain the
rate constants (k_fast and k_slow) for NH2Ye formation.[3] b. The amplitude of the
absorbance change corresponds to the amount of radical formed.

This protocol outlines the use of EPR spectroscopy to detect and characterize the NH2Y
radical.[1][14][15]

Materials:

Purified wild-type and mutant RNR subunits.

Assay buffer.

Substrate and allosteric effector.

Liquid nitrogen.

EPR tubes.
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e X-band EPR spectrometer.

Procedure:

Reaction Setup: a. Mix the purified RNR subunits with the substrate and allosteric effector in
an EPR tube. b. Allow the reaction to proceed for a specific time (e.g., 20 seconds to 2
minutes) at a controlled temperature (e.g., 25°C).[1]

Quenching: Rapidly freeze the reaction mixture in liquid nitrogen to trap the radical
intermediates.[15]

EPR Measurement: a. Record the EPR spectrum at cryogenic temperatures (e.g., 77 K).[1]
b. Typical EPR parameters for X-band spectroscopy include a microwave frequency of ~9.5
GHz, a microwave power of ~0.05 mW, and a modulation amplitude of ~3 G.[15]

Data Analysis: a. The EPR spectrum of the NH2Y radical can be distinguished from the
spectrum of the native tyrosyl radical (Y122¢). b. Spectral subtraction can be used to isolate
the spectrum of the NH2Ye radical.[1] c. Simulation of the EPR spectrum can provide
information about the electronic and geometric structure of the radical.[1][14]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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